molecular formula C9H12ClN3O2 B2789103 4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrochloride CAS No. 25647-25-0

4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrochloride

Cat. No.: B2789103
CAS No.: 25647-25-0
M. Wt: 229.66
InChI Key: QIMITEITQPSURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Diaminomethylidene)amino]methyl}benzoic Acid Hydrochloride: is a chemical compound with the molecular formula C9H12ClN3O2 and a molecular weight of 229.66 g/mol 4-(Guanidinomethyl)benzoic acid hydrochloride . It is a derivative of benzoic acid, featuring a guanidine group attached to the benzene ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 4-(aminomethyl)benzoic acid with dichloroformamidine under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, to facilitate the formation of the guanidine group.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process involves continuous monitoring of reaction parameters, such as temperature, pressure, and reaction time, to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-{[(Diaminomethylidene)amino]methyl}benzoic Acid Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a tool for studying enzyme inhibition and protein interactions.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 4-{[(Diaminomethylidene)amino]methyl}benzoic Acid Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The guanidine group in the compound can bind to enzymes and receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

  • 4-(Aminomethyl)benzoic Acid

  • 4-(Guanidinomethyl)benzoic Acid

  • 4-(Hydroxymethyl)benzoic Acid

Uniqueness: 4-{[(Diaminomethylidene)amino]methyl}benzoic Acid Hydrochloride is unique due to its guanidine group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

4-[(diaminomethylideneamino)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2.ClH/c10-9(11)12-5-6-1-3-7(4-2-6)8(13)14;/h1-4H,5H2,(H,13,14)(H4,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMITEITQPSURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C(N)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.